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molecular formula C16H16Cl2N4O3S2 B8413587 5-((3,5-dichloropyridin-4-yl)thio)-N-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide

5-((3,5-dichloropyridin-4-yl)thio)-N-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide

Cat. No. B8413587
M. Wt: 447.4 g/mol
InChI Key: DMPNZWATLDPOGT-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

Prepared according to the procedure described for example 70 from 5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-nitro-thiophene-2-carboxylic acid (150 mg, 0.43 mmol) and 1-methylpiperidin-4-amine (58 mg, 0.51 mmol). The title compound was obtained as a solid (95.0 mg, 50% yield). 1H NMR (400 MHz, d6-DMSO) δ: 8.98 (1H, m), 8.65 (1H, m), 8.49 (1H, m), 3.60 91H, m), 2.78 (2H, m), 2.18 (3H, s), 1.98 (2H, m), 1.75 (2H, m), 1.53 (2H, m). MS m/z: 447.31, 449.29 [M+H]+.
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-nitro-thiophene-2-carboxylic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:20])[C:7]=1[S:8][C:9]1[S:13][C:12]([C:14]([OH:16])=O)=[CH:11][C:10]=1[N+:17]([O-:19])=[O:18].[CH3:21][N:22]1[CH2:27][CH2:26][CH:25]([NH2:28])[CH2:24][CH2:23]1>>[Cl:20][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([Cl:1])[C:7]=1[S:8][C:9]1[S:13][C:12]([C:14]([NH:28][CH:25]2[CH2:26][CH2:27][N:22]([CH3:21])[CH2:23][CH2:24]2)=[O:16])=[CH:11][C:10]=1[N+:17]([O-:19])=[O:18]

Inputs

Step One
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-nitro-thiophene-2-carboxylic acid
Quantity
150 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(=O)O)[N+](=O)[O-])Cl
Step Two
Name
Quantity
58 mg
Type
reactant
Smiles
CN1CCC(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(=O)NC1CCN(CC1)C)[N+](=O)[O-])Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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